An In-Depth Technical Guide to Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in the field of medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] This scaffold serves as a versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][4] Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate, the subject of this guide, is a key building block in the synthesis of more complex pharmaceutical agents, incorporating both the critical 1,2,4-oxadiazole core and a reactive primary amine for further functionalization.
Part 1: Nomenclature and Structure
IUPAC Name
The formal IUPAC name for the target compound is ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate .
Chemical Structure
The chemical structure of ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is characterized by a central 1,2,4-oxadiazole ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with an aminomethyl group.
Caption: 2D Structure of Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₃ | Calculated |
| Molecular Weight | 171.15 g/mol | Calculated |
| CAS Number | 186699-63-4 | Inferred from supplier data |
| Appearance | White to off-white solid (predicted) | [5] |
| Solubility | Soluble in methanol, ethanol, DMSO (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Part 2: Synthesis and Mechanism
The synthesis of ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is typically achieved through a multi-step process involving the formation of the 1,2,4-oxadiazole ring followed by the deprotection of the amino group. A common and effective strategy utilizes a Boc-protected glycine derivative.
Overall Synthetic Scheme
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(tert-butoxycarbonyl)aminoacetamidoxime
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Activation of Boc-Glycine: To a solution of Boc-glycine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add N-methylmorpholine (NMM) (1.1 equivalents). Stir the mixture for 10 minutes, then add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. The reaction is stirred for an additional 30 minutes. The formation of a white precipitate (NMM hydrochloride) is observed.
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Amidoxime Formation: In a separate flask, a solution of 50% aqueous hydroxylamine (2 equivalents) is prepared. The activated Boc-glycine mixture is added dropwise to the hydroxylamine solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
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Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the THF. The aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amidoxime, which can be used in the next step without further purification.
Causality: The activation of the carboxylic acid of Boc-glycine with ethyl chloroformate forms a mixed anhydride, which is a highly reactive intermediate. This readily reacts with hydroxylamine to form the desired amidoxime. NMM acts as a base to neutralize the HCl generated during the activation step.
Step 2: Synthesis of Ethyl 5-(((tert-butoxycarbonyl)amino)methyl)-1,2,4-oxadiazole-3-carboxylate
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Reaction Setup: To a solution of the crude N-(tert-butoxycarbonyl)aminoacetamidoxime (1 equivalent) in anhydrous pyridine at 0 °C, add ethyl oxalyl chloride (1.2 equivalents) dropwise.
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Cyclization: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: The reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the Boc-protected oxadiazole as a solid.[6]
Causality: Pyridine acts as both a solvent and a base to facilitate the condensation reaction between the amidoxime and the acyl chloride. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable 1,2,4-oxadiazole ring.
Step 3: Synthesis of Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (Boc Deprotection)
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Deprotection Reaction: The Boc-protected oxadiazole (1 equivalent) is dissolved in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v).[7]
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-4 hours, and the progress is monitored by TLC until the starting material is fully consumed.
-
Isolation of the Final Product: The solvent is removed under reduced pressure. The residue is then triturated with diethyl ether to precipitate the hydrochloride salt of the product. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate hydrochloride as a white solid. The free base can be obtained by neutralization with a suitable base.
Causality: Strong acids like TFA or HCl readily cleave the tert-butoxycarbonyl (Boc) protecting group, which is labile under acidic conditions, to liberate the primary amine. The use of ethereal HCl or TFA in DCM allows for the precipitation of the amine salt, facilitating its isolation.
Part 3: Characterization and Analytical Data
Predicted Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
8.5 - 9.0 (br s, 3H, -NH₃⁺)
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4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
4.35 (s, 2H, -CH₂NH₃⁺)
-
1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):
-
168.5 (C=O, ester)
-
165.0 (C5 of oxadiazole)
-
158.0 (C3 of oxadiazole)
-
63.0 (-OCH₂CH₃)
-
38.0 (-CH₂NH₃⁺)
-
14.0 (-OCH₂CH₃)
Mass Spectrometry (ESI+):
-
m/z [M+H]⁺ calculated for C₆H₁₀N₃O₃⁺: 172.0717, found: 172.0719 (predicted).
Part 4: Applications in Drug Discovery and Development
Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is a valuable intermediate for the synthesis of a diverse array of bioactive molecules. The primary amine handle allows for the introduction of various substituents through standard amide bond formation, reductive amination, or other N-alkylation reactions. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs.
The 1,2,4-oxadiazole core itself is a privileged scaffold in medicinal chemistry, with derivatives showing promise as:
-
Anticancer Agents: By mimicking peptide bonds, 1,2,4-oxadiazoles can act as potent and selective enzyme inhibitors in cancer-related pathways.
-
Anti-infective Agents: The scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral properties.
-
CNS-active Agents: The polarity and hydrogen bonding capabilities of the 1,2,4-oxadiazole ring make it a suitable component for molecules targeting receptors and enzymes in the central nervous system.
The combination of the stable 1,2,4-oxadiazole ring and the versatile aminomethyl group makes this compound a highly sought-after building block for the construction of novel therapeutic candidates.
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10). Retrieved from [Link]
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Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate. (2015). Retrieved from [Link]
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ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate. ChemSynthesis. Retrieved from [Link]
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13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23). Retrieved from [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. (2023-05-18). Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. (2020-05-29). Retrieved from [Link]
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